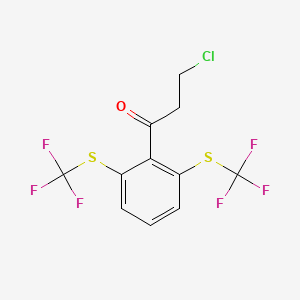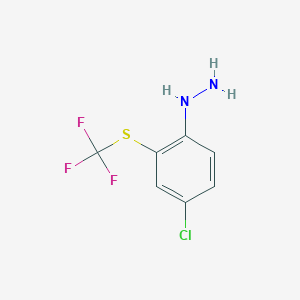
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethylthio group. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves several steps. One common method includes the reaction of 4-chloro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
4-Chloro-2-(trifluoromethyl)aniline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
4-Chloro-2-(trifluoromethylthio)phenylhydrazone: Contains a hydrazone group instead of a hydrazine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethylthio groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H6ClF3N2S |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
[4-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-1-2-5(13-12)6(3-4)14-7(9,10)11/h1-3,13H,12H2 |
InChI 键 |
XASCAGBFJJWPGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)SC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


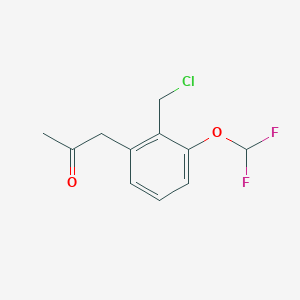
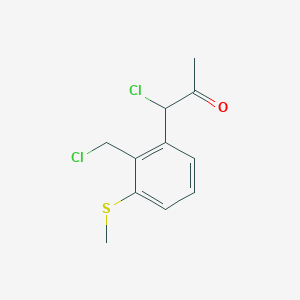

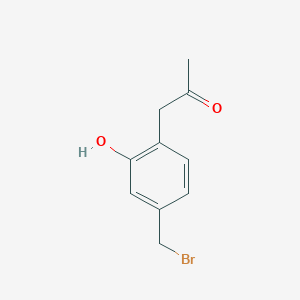
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
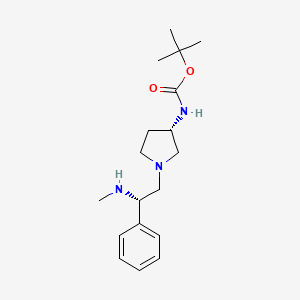
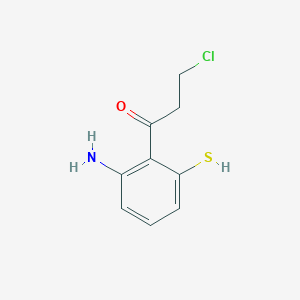

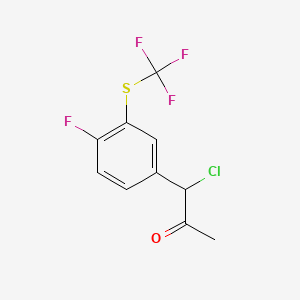
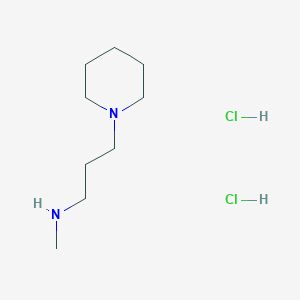
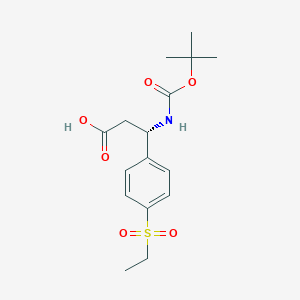
![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
